molecular formula C22H28F3N3O B2912342 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 2034480-05-0

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B2912342
CAS No.: 2034480-05-0
M. Wt: 407.481
InChI Key: XETMIDHBGUIGHO-UHFFFAOYSA-N
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Description

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step may involve the reaction of a suitable amine with a cyclic ketone or aldehyde, followed by reduction.

    Attachment of the trifluoromethyl-substituted phenyl ring: This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura coupling, using a trifluoromethyl-substituted phenylboronic acid and a suitable halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the conditions used.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The trifluoromethyl-substituted phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions used. For example, oxidation of the furan ring may yield a variety of carbonyl-containing compounds, while reduction of the piperidine ring may yield a piperidine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for biological receptors or as a probe for studying biological processes.

    Medicine: It may have potential as a drug candidate for the treatment of various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst for chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine will depend on its specific application. For example, if it is used as a drug, its mechanism of action may involve binding to a specific biological receptor and modulating its activity. The molecular targets and pathways involved will depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:

    1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperidine: This compound is similar in structure but lacks the piperazine ring.

    1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)benzene: This compound is similar in structure but lacks the piperidine ring.

    1-(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)furan: This compound is similar in structure but lacks the trifluoromethyl-substituted phenyl ring.

These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.

Properties

IUPAC Name

1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F3N3O/c1-17-5-6-21(29-17)16-26-9-7-19(8-10-26)27-11-13-28(14-12-27)20-4-2-3-18(15-20)22(23,24)25/h2-6,15,19H,7-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETMIDHBGUIGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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